molecular formula C19H32Cl2N2O4 B2481435 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride CAS No. 1216931-39-3

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride

Cat. No.: B2481435
CAS No.: 1216931-39-3
M. Wt: 423.38
InChI Key: PDFQOEPDBKTFTF-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O4 and its molecular weight is 423.38. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic Agents

A study on substituted benzamides, including similar piperazine derivatives, investigated their potential as atypical antipsychotic agents. These compounds showed binding affinity to dopamine D2 and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Anticancer Applications

Organotin(IV) derivatives, including a compound with a structure related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride, have shown significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).

Antidepressant Potential

Research on Lu AA21004, a novel antidepressant with structural similarities, highlights the importance of piperazine derivatives in the development of new antidepressant medications. The study focused on the metabolic pathways involved in its in vitro oxidative metabolism (Hvenegaard et al., 2012).

Antimicrobial Activities

Several novel triazole derivatives incorporating piperazine structures have been synthesized, exhibiting antimicrobial activities. These findings suggest potential applications in combating microbial infections (Bektaş et al., 2007).

Anti-Malarial Activity

Piperazine derivatives, including those similar to the compound , have been identified for their anti-malarial activity. The study highlighted the importance of specific structural components for generating this activity (Cunico et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, mimicking the action of dopamine . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

Upon activation of the dopamine receptors, this compound influences the GABA-ergic neurotransmission in the brain . This results in the modulation of various downstream effects, including the regulation of motor control, reward, and cognitive functions.

Pharmacokinetics

The compound exhibits high GI absorption and is a substrate for P-gp . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% excreted within 24 hours and nearly all cleared within 48 hours . Approximately 25% is excreted through the bile .

Result of Action

The activation of dopamine receptors by this compound can lead to a variety of effects, including improved memory and attention, increased velocity of psychomotor reactions, and lability of nervous processes . It has also been shown to exhibit anticonvulsant and antidepressant activity .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-butoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4.2ClH/c1-2-3-10-23-14-17(22)13-21-8-6-20(7-9-21)12-16-4-5-18-19(11-16)25-15-24-18;;/h4-5,11,17,22H,2-3,6-10,12-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQOEPDBKTFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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